molecular formula C17H16N2O2 B11368666 N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide

N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11368666
M. Wt: 280.32 g/mol
InChI Key: OOSWFXUXONATBH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group on the indole ring, and a carboxamide functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy-containing reagent.

    Carboxamide Formation: The carboxamide functional group can be introduced by reacting the indole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, while the indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxy-containing reagents for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, methyl group, and carboxamide functional group contribute to its reactivity and potential applications in various fields.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O2/c1-11-6-7-15-12(8-11)9-16(19-15)17(20)18-13-4-3-5-14(10-13)21-2/h3-10,19H,1-2H3,(H,18,20)

InChI Key

OOSWFXUXONATBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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